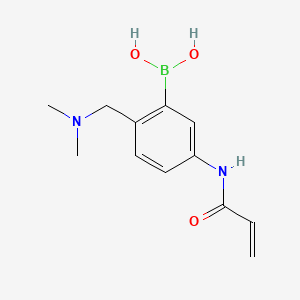

5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid

描述

属性

IUPAC Name |

[2-[(dimethylamino)methyl]-5-(prop-2-enoylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZSJWFUMIMTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C=C)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675141 | |

| Record name | {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-78-1 | |

| Record name | {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid (commonly referred to as the compound ) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which makes them useful in various biochemical applications. The unique structure of this compound allows it to interact with biological molecules, influencing cellular processes and exhibiting therapeutic potential.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules:

- Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by forming stable complexes with active site residues. This inhibition can affect metabolic pathways and cellular signaling.

- Receptor Modulation : The compound may modulate the activity of various receptors involved in cell signaling, contributing to its potential therapeutic effects.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of tumor suppressor pathways.

Anticancer Activity

Several studies have investigated the anticancer properties of boronic acid derivatives, including this compound:

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, a comparative study showed that compounds similar to this compound exhibited cytotoxic effects that were superior to traditional chemotherapeutics like chlorambucil and melphalan .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-468 |

| Chlorambucil | TBD | MDA-MB-468 |

| Melphalan | TBD | MDA-MB-468 |

Mechanistic Studies

Mechanistic investigations revealed that treatment with this compound leads to the upregulation of key tumor suppressor genes such as p53 and p21, indicating a transcriptional mechanism that contributes to reduced tumor growth . Additionally, pharmacokinetic studies have shown favorable profiles for these compounds, suggesting rapid activation and reduced toxicity compared to established chemotherapeutics.

Case Studies

- In Vivo Efficacy : A study involving athymic nude mice xenografted with MDA-MB-468 cells demonstrated that administration of this compound resulted in over 90% inhibition of tumor growth without significant toxicity to normal tissues .

- Comparative Studies : Research comparing various boronic acid derivatives highlighted that modifications in the chemical structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on healthy cells .

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Functional Group Variations

The compound is distinguished from analogs by its substituent arrangement and reactivity. Below is a comparative analysis:

Notes:

- Positional Effects: The ortho-substituted dimethylamino-methyl group in the target compound enhances steric accessibility for diol-binding compared to meta-substituted analogs, which may exhibit reduced binding efficiency .

Binding Affinity and pH Sensitivity

- Diol-Binding: The boronic acid group binds cis-diols (e.g., sugars) reversibly. The dimethylamino-methyl group increases binding strength (Keq) compared to hydroxymethyl analogs (e.g., APB) due to intramolecular B-N interactions, which stabilize the boronate-diol complex .

- pH Responsiveness: The tertiary amine in the dimethylamino group deprotonates at physiological pH (~7.4), enhancing hydrophilicity and modulating hydrogel swelling/deswelling behavior. This contrasts with non-amine analogs (e.g., 2-FPBA), which lack pH sensitivity .

Material Science

- Polymerization : The acrylamido group facilitates copolymerization with acrylates, forming stable networks for tissue engineering scaffolds .

常见问题

Q. What are the recommended synthetic methods for preparing 5-acrylamido-2-((dimethylamino)methyl)phenylboronic acid and related boronic acid derivatives?

Synthesis of aminomethylphenylboronic acids often involves multi-step processes, including protection/deprotection strategies to avoid side reactions. For example, coupling acrylamido groups to boronic acid scaffolds may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or direct functionalization of pre-synthesized boronic acid intermediates. Key challenges include avoiding boroxine formation during purification and irreversible silica gel binding. Chromatographic purification under mild conditions (e.g., low-temperature flash chromatography) is recommended . A related compound, 4-(dimethylamino)phenylboronic acid, was synthesized via nucleophilic substitution followed by boronation, yielding 78% purity confirmed by and NMR .

Q. What analytical techniques are critical for characterizing boronic acid derivatives like this compound?

Multinuclear NMR spectroscopy (, , ) is essential for verifying boronic acid structure and binding interactions. For example, NMR can confirm boronic acid protonation states, while NMR tracks conjugation with acrylamido groups. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) should be used to assess purity, especially due to risks of anhydride formation or decomposition during storage .

Q. What are the primary research applications of this compound in biomedical sensing?

Boronic acids exhibit high affinity for diol-containing biomolecules like sialic acids (Sia) at physiological pH. This compound’s acrylamido group may enhance solubility and binding specificity, making it suitable for glucose monitoring or glycoprotein detection. Studies on analogous compounds (e.g., 3-(propionamido)phenylboronic acid) show binding constants () of 37.6 M with Neu5Ac, outperforming monosaccharides like glucose () .

Advanced Research Questions

Q. How do conflicting reports on boronic acid–sialic acid binding mechanisms impact experimental design?

Two mechanistic hypotheses exist: (1) interaction with the glycerol tail (C-7/C-8) of Neu5Ac via hydrogen bonding (Otsuka et al., ) and (2) binding to the α-hydroxycarboxylate unit (C-1/C-2) at pH < 8 (Djanashvili et al., ). To resolve this, researchers should perform pH-dependent / NMR titrations and density functional theory (DFT) simulations to map binding sites. Contradictions may arise from differences in Neu5Ac conformation (free vs. protein-bound) or buffer conditions .

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this boronic acid derivative?

Key factors include:

- Catalyst selection : Pd(OAc) with ligands like XPhos enhances coupling efficiency for sterically hindered aryl boronic acids.

- Base choice : NaHCO minimizes boronic acid decomposition compared to stronger bases.

- Solvent system : 2-methyltetrahydrofuran improves solubility of hydrophobic intermediates.

A study using 3-methyl-4-borylaniline achieved 51% yield under these conditions, confirmed by chromatography and ESI-MS .

Q. How should contradictory binding constant data for boronic acid–saccharide interactions be addressed?

Variability in reported values (e.g., 37.6 vs. 11.6 M for Neu5Ac) may stem from pH, temperature, or competing ions. Standardize assays using isothermal titration calorimetry (ITC) under controlled conditions (25°C, pH 7.4, 150 mM NaCl). Validate results with orthogonal methods like surface plasmon resonance (SPR) .

Q. What safety protocols are critical when handling this compound?

Refer to SDS guidelines for boronic acids:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。